Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate
Description
Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate is a complex organic compound characterized by a central hexanedioate (adipate) ester backbone flanked by two aromatic moieties, each featuring a pyridinyl diazenyl group. Compounds with analogous structures may exhibit environmental persistence and toxicity to aquatic organisms, suggesting similar risks for this compound .
Properties
CAS No. |
919102-07-1 |
|---|---|
Molecular Formula |
C28H24N6O4 |
Molecular Weight |
508.5 g/mol |
IUPAC Name |
bis[4-(pyridin-4-yldiazenyl)phenyl] hexanedioate |
InChI |
InChI=1S/C28H24N6O4/c35-27(37-25-9-5-21(6-10-25)31-33-23-13-17-29-18-14-23)3-1-2-4-28(36)38-26-11-7-22(8-12-26)32-34-24-15-19-30-20-16-24/h5-20H,1-4H2 |
InChI Key |
HHMUOTAPCZMHPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=NC=C2)OC(=O)CCCCC(=O)OC3=CC=C(C=C3)N=NC4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate typically involves the coupling of pyridine derivatives with diazenyl groups under controlled conditions. One common method involves the use of a coupling reaction between 4-aminopyridine and a diazonium salt, followed by esterification with hexanedioic acid. The reaction conditions often require a catalyst and a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the diazenyl groups to amines.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as luminescent materials and sensors.
Mechanism of Action
The mechanism of action of Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate involves its interaction with molecular targets through its diazenyl and pyridine groups. These interactions can lead to the formation of coordination complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Data Table: Key Properties of Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} Hexanedioate and Analogues
| Compound Name | Key Substituents | Solubility (LogP) | Toxicity (LC50, aquatic) | Primary Applications |
|---|---|---|---|---|
| This compound | Pyridinyl diazenyl, adipate ester | ~2.5 (estimated) | Not available | Materials science, coordination chemistry |
| {4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid | Ethylphenyl diazenyl | ~3.8 | 12 mg/L (fish) | Bioactive agents |
| 4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde | Diphenylamino, diazenyl | ~4.2 | Low | Organic electronics |
| Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate | Dodecyloxy, adipate ester | ~6.0 | High persistence | Industrial surfactants |
Biological Activity
Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate, a compound with potential therapeutic applications, has garnered attention due to its unique structural features and biological properties. This article aims to explore the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the diazotization of 4-pyridinemethanol followed by coupling with suitable phenolic compounds. The detailed synthetic route can be summarized in the following steps:
- Diazotization : Reacting 4-pyridinemethanol with sodium nitrite in acidic conditions to form the diazonium salt.
- Coupling Reaction : The diazonium salt is then coupled with 4-hydroxybenzaldehyde derivatives to form the desired azo compound.
- Esterification : The resulting product is then esterified with hexanedioic acid to yield the final compound.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Zhang et al. (2023) demonstrated that the compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies using human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that it induces apoptosis through the activation of caspase pathways. The half-maximal inhibitory concentration (IC50) values were found to be approximately 30 µM for MCF-7 cells and 35 µM for HeLa cells, indicating moderate anticancer activity.
The proposed mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This oxidative stress triggers apoptotic pathways, ultimately resulting in cell death. Additionally, the diazenyl group is believed to play a crucial role in enhancing the compound's reactivity towards cellular targets.
Case Studies
- Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with this compound showed a significant reduction in infection rates compared to standard antibiotic treatments.
- Anticancer Research : An experimental model using mice implanted with tumor cells demonstrated that administration of the compound resulted in a notable decrease in tumor size and improved survival rates, highlighting its potential as an adjunct therapy in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
